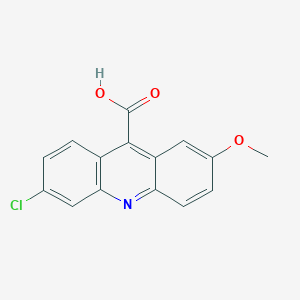
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a hydroxyethyl-thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-bromoethanol to form the hydroxyethyl intermediate. Finally, the thiophene ring is introduced via a substitution reaction with thiophene-2-thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressure.
Substitution: Electrophiles such as bromine in acetic acid.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzoate: Similar structure but with an ester group instead of an amide group.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the hydroxyethyl-thiophene moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research and industry.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVQGQBGHJKYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B2873962.png)
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2873968.png)
![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2873972.png)

![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2873977.png)
![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)


![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

